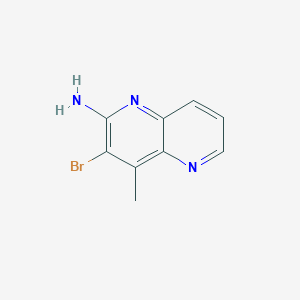![molecular formula C8H6BrNO2 B1381294 5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one CAS No. 1388042-52-1](/img/structure/B1381294.png)
5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one
Vue d'ensemble
Description
“5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one” is a chemical compound with the empirical formula C8H6BrNO . It is a derivative of benzoxazole, a heterocyclic compound with a fusion of benzene and oxazole .
Molecular Structure Analysis
The molecular structure of “5-Bromo-4-methylbenzo[d]oxazol-2(3H)-one” can be represented by the linear formula C8H6BrNO . The compound has a molecular weight of 212.04 g/mol .Applications De Recherche Scientifique
-
Quorum Sensing Inhibitors
- Field : Microbiology
- Application : The compound is used as a quorum sensing inhibitor in Gram-negative bacteria .
- Method : The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
-
Antimicrobial Activity
- Field : Pharmacology
- Application : The compound is used for its antimicrobial activity .
- Method : The compound was screened for its in vitro growth inhibitory activity against different strains of bacteria and fungi .
- Results : The compounds exhibit moderate to high antibacterial and antifungal activity .
-
Synthesis of 2-Methylbenzoxazoles
-
Quorum Sensing Inhibitors
- Field : Microbiology
- Application : The compound is used as a potent selective lasB quorum sensing inhibitor of Gram-negative bacteria .
- Method : The compound was evaluated for its growth inhibitory activities at high concentrations up to 1000 μg mL −1 toward Pseudomonas aeruginosa .
- Results : Three compounds showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1, respectively .
-
Fluorescent Probe
- Field : Chemical Biology
- Application : The compound is used as a fluorescent probe .
- Method : The compound was synthesized by coupling a styryl substituent into the bis(HBO) 1 structure .
- Results : The probe exhibited bright red emission (λ em ≈ 600 nm) with a large Stokes shift (Δλ ≈ 210 nm), attributing to strong ICT enhanced by ESIPT .
- Synthesis of 2-Methylbenzoxazoles
Propriétés
IUPAC Name |
5-bromo-4-methyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-4-5(9)2-3-6-7(4)10-8(11)12-6/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHCNIOAZIDUSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=O)O2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2,3-dihydro-1,3-benzoxazol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



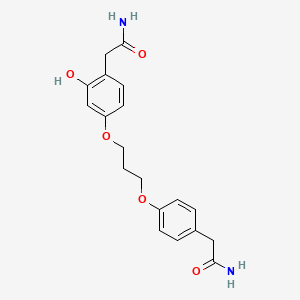
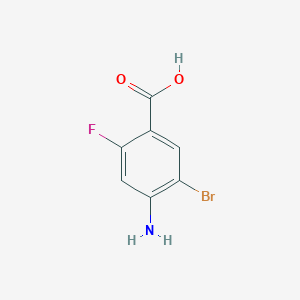
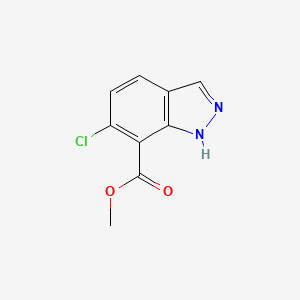
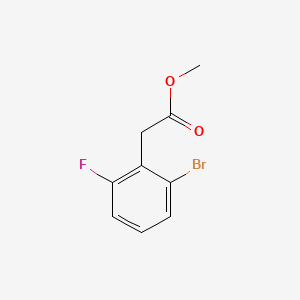

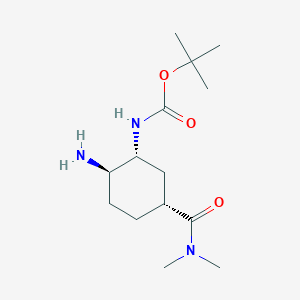
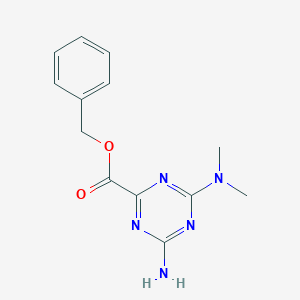
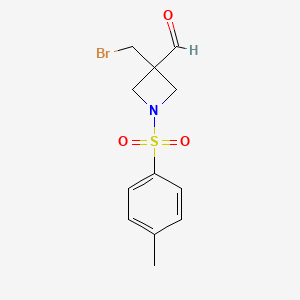
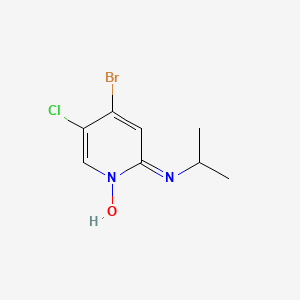
![6-bromo-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B1381227.png)
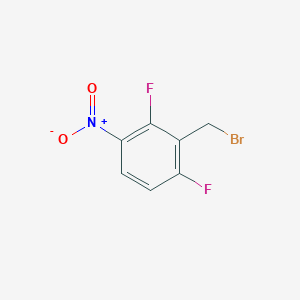
![11H-Benzo[g]pyrido[3,2-b]indole](/img/structure/B1381230.png)
![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)
